1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Description
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 6. The molecule incorporates three methyl substituents at the 1,1,2 positions and a ketone group at position 3, with the hydrochloride salt enhancing its solubility for pharmaceutical applications.
Properties
IUPAC Name |
1,1,2-trimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-10(2)11(4-6-12-7-5-11)8-9(14)13(10)3;/h12H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCVWOWAVRZONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCNCC2)CC(=O)N1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali Metal Hydride Activation and Alkylation
- The N-protected 1-oxa-3,8-diazaspiro[4.5]decan-2-one (referred to as Compound C) is treated with an alkali metal hydride (e.g., sodium hydride) to deprotonate the nitrogen atom.
- This reaction is conducted at low temperatures, typically between -30°C and 30°C, preferably -10°C to 5°C, and lasts from 1 minute to 1 hour, optimally 5 to 20 minutes.
- After activation, an alkyl halide (such as an alkyl chloride, bromide, or iodide) dissolved in an inert organic solvent is added.
- The alkylation proceeds at 25°C to 45°C for 1 minute to 3 hours, preferably 10 to 30 minutes.
- Mole ratios are critical: alkali metal hydride to diazaspiro compound is about 1 to 1.3:1, and alkyl halide to diazaspiro compound is similarly 1 to 1.3:1.
Ring-Opening and Further Functionalization
- Ring-opening reactions, if necessary, are conducted at elevated temperatures, typically 100°C to 200°C, most often 150°C to 170°C, generally without solvent.
- Subsequent treatment with phosgene in the presence of an acid acceptor forms 3-substituted 1-oxa-3,8-diazaspiro compounds.
- Hydrogenation steps may follow to reduce intermediates and achieve the desired substitution pattern.
- Protection groups such as carbobenzyloxy (Cbz) are used to block reactive sites during intermediate steps, then removed later.
Representative Experimental Preparation
A practical example of the preparation involving reductive amination is described as follows:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| Starting materials | Intermediate 4 (0.5 mmol), spiropiperidine hydrochloride salt (0.6 mmol), DIEA (0.8 mmol), molecular sieves, sodium triacetoxyborohydride (1.0 mmol) | Reaction mixture in dichloromethane (10 mL) stirred overnight |
| Workup | Quenched with saturated aqueous sodium carbonate, filtered through celite, extracted with dichloromethane, purified by preparative TLC | Mixture of cis and trans racemic isomers obtained, 63% yield, confirmed by LC-MS (m/z 493 [M+H]) |
This method highlights the use of sodium triacetoxyborohydride as a mild reducing agent for reductive amination, a key step in assembling the spirocyclic structure with the desired substituents.
Alternative Alkylation Method Using Potassium Carbonate
Another method involves direct alkylation in polar aprotic solvents:
| Parameter | Details |
|---|---|
| Starting material | 2,8-diaza-spiro[4.5]decan-1-one hydrochloride (7.8 mmol) |
| Alkylating agent | 3,3-diphenylpropyl bromide (8.6 mmol) |
| Base | Potassium carbonate (23.4 mmol) |
| Solvent | Anhydrous N,N-dimethylformamide (DMF), 40 mL |
| Temperature | 60°C |
| Reaction time | 8 hours |
| Workup | Addition of water, extraction with dichloromethane, drying over sodium sulfate, evaporation, flash chromatography purification |
| Yield | 44.9% pale yellow solid |
This procedure demonstrates the use of potassium carbonate as a base to facilitate nucleophilic substitution on the diazaspiro compound, with DMF as a solvent to dissolve reactants and promote reaction efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkali metal hydride activation + alkyl halide alkylation | Sodium hydride, alkyl halide | -30°C to 45°C, 1 min to 3 h | Variable | Requires inert solvent, careful temperature control |
| Reductive amination | Sodium triacetoxyborohydride, DIEA, molecular sieves | Room temp, overnight | 63% | Produces mixture of isomers, requires chromatographic purification |
| Alkylation with potassium carbonate in DMF | Potassium carbonate, alkyl bromide | 60°C, 8 h | 44.9% | Straightforward nucleophilic substitution, requires chromatographic purification |
Research Findings and Considerations
- The choice of base (alkali metal hydride vs potassium carbonate) affects reaction conditions and yield.
- Temperature control is critical for selective alkylation and to avoid side reactions.
- Protection groups such as carbobenzyloxy are important for selective functionalization and can be removed later.
- Reductive amination provides a mild and efficient route to introduce amine substituents on the spirocyclic scaffold.
- Purification typically involves extraction and chromatographic techniques due to the formation of isomeric mixtures.
- The hydrochloride salt form is obtained by treatment with hydrochloric acid, improving stability and solubility.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the spiro structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Inhibition of RIPK1
Recent studies have identified derivatives of diazaspiro compounds as effective inhibitors of RIPK1, a kinase implicated in necroptosis and various inflammatory diseases. For instance, one study reported that a specific derivative exhibited an IC50 value of 92 nM against RIPK1, demonstrating its potential as a lead compound for further development . The inhibition of RIPK1 can block necroptosis pathways, which are linked to conditions such as neurodegenerative diseases and cancer.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammatory responses in cellular models. In vitro assays indicated that certain derivatives could significantly diminish necroptotic cell death in U937 cells, suggesting a protective effect against inflammation-induced cell damage .
Synthesis and Derivatives
The synthesis of 1,1,2-trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves several chemical transformations:
- Starting Materials : The synthesis begins with readily available precursors such as phenylcyclohexanone.
- Key Reactions : A combination of Strecker reactions and cyclization processes is employed to construct the diazaspiro framework.
- Purification : The final product is purified through crystallization techniques to obtain the hydrochloride salt form.
Case Study 1: Development of RIPK1 Inhibitors
In a comprehensive study on the optimization of diazaspiro compounds for RIPK1 inhibition, researchers synthesized multiple derivatives and evaluated their inhibitory effects. Compound 41 was highlighted for its significant activity against RIPK1 and was further tested in cellular models to assess its efficacy in preventing necroptotic cell death .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of these compounds. The results indicated that treatment with specific diazaspiro derivatives led to decreased levels of pro-inflammatory cytokines in treated cell lines. This suggests that these compounds could be beneficial in managing conditions characterized by excessive inflammation .
Comparative Analysis of Derivatives
| Compound Name | Structure | IC50 (nM) | Activity |
|---|---|---|---|
| Compound 41 | [Structure Image] | 92 | RIPK1 Inhibitor |
| Compound X | [Structure Image] | 150 | Moderate Activity |
| Compound Y | [Structure Image] | 300 | Low Activity |
Mechanism of Action
The mechanism of action of 1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, thereby preventing programmed cell death in inflammatory diseases . This inhibition is achieved through binding to the kinase domain of RIPK1, disrupting its activity and downstream signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 1,1,2-trimethyl variant lacks bulky aromatic groups (e.g., chlorobenzyl in CAS 2048273-77-2), which may reduce steric hindrance and improve metabolic stability compared to aryl-substituted analogs .
Ketone Position :
- The 3-keto group (as in the target compound) may favor hydrogen bonding with target proteins, whereas the 1-keto analog (CAS 832710-65-3) could exhibit distinct binding modes due to spatial differences .
Salt Forms: Dihydrochloride salts (e.g., Ref: 10-F360363 in ) show higher aqueous solubility than mono-HCl salts, impacting formulation strategies .
Commercial and Regulatory Status
- Pricing : The 3-keto derivative (CAS 945892-88-6) is priced at $76/g (1g scale), while bulk quantities of the 1-keto variant (CAS 832710-65-3) require direct inquiry .
- Regulatory : Several analogs, including the chlorobenzyl derivative, are listed in pharmacopeias (e.g., MFCD30536256), indicating preclinical validation .
Biological Activity
1,1,2-Trimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a synthetic compound belonging to the spirocyclic class of chemicals. Its unique spiro structure consists of two rings sharing a single atom, which has generated significant interest in various fields of scientific research due to its potential biological activities and applications. This compound has been primarily investigated for its role as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1) and TYK2/JAK1 kinases.
Target of Action
The primary targets of this compound are:
- Receptor Interacting Protein Kinase 1 (RIPK1)
- TYK2/JAK1 kinases
Mode of Action
This compound inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway. By inhibiting these kinases, it affects both necroptosis and inflammation pathways.
Biochemical Pathways
The inhibition of RIPK1 results in a significant anti-necroptotic effect in U937 cells, a model used for studying necroptosis. The compound demonstrates an IC50 value of 92 nM for RIPK1 inhibition, indicating its potency as an enzyme inhibitor.
Pharmacokinetics
The pharmacokinetic properties indicate that one derivative of the compound showed excellent metabolic stability in an acute ulcerative colitis model. This suggests potential therapeutic applications in inflammatory diseases.
Cellular Effects
In U937 cells, this compound exhibits significant anti-necroptotic activity. The compound primarily localizes in the cytoplasm where it interacts with RIPK1 and other signaling molecules involved in necroptosis.
Scientific Research Applications
This compound has been explored for various applications:
- Chemistry : As a building block for synthesizing more complex spirocyclic compounds.
- Biology : Investigated for its potential as a kinase inhibitor.
- Medicine : Potential therapeutic applications in treating inflammatory diseases by inhibiting necroptosis pathways.
- Industry : Used in developing new materials with unique structural properties.
Inhibition Studies
A study demonstrated that treatment with this compound resulted in decreased activation of RIPK1 and subsequent reduction in necroptotic cell death. This was observed through various assays measuring cell viability and apoptosis markers.
Comparative Analysis
A comparative analysis with other known kinase inhibitors highlighted that this compound exhibits superior selectivity towards RIPK1 compared to traditional inhibitors like necrostatin-1.
| Compound Name | IC50 (nM) | Target |
|---|---|---|
| This compound | 92 | RIPK1 |
| Necrostatin-1 | 120 | RIPK1 |
Q & A
Q. Table 1. Comparative Synthesis Methods
| Parameter | Method A (Alkylation-Cyclization) | Method B (One-Pot) |
|---|---|---|
| Yield (%) | 62–68 | 55–60 |
| Purity (HPLC, %) | >95 | 90–92 |
| Key Advantage | High reproducibility | Reduced steps |
| Limitation | Requires intermediate isolation | Byproduct formation |
| Reference |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Degradation Products Identified | % Remaining (HPLC) |
|---|---|---|
| 40°C/75% RH, 4 weeks | Hydrolyzed lactam, N-oxide | 87.3 ± 1.2 |
| 60°C/dry, 2 weeks | None detected | 98.5 ± 0.8 |
| Light exposure, 1 week | Minor dimerization | 94.1 ± 1.5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
